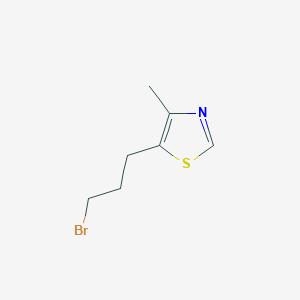
5-(3-Bromopropyl)-4-methyl-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Bromopropyl)-4-methyl-1,3-thiazole: is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromopropyl group attached to the thiazole ring, making it a valuable intermediate in organic synthesis and various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Bromopropyl)-4-methyl-1,3-thiazole typically involves the reaction of 4-methylthiazole with 3-bromopropyl bromide. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like acetonitrile or dimethylformamide (DMF) for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromine atom in 5-(3-Bromopropyl)-4-methyl-1,3-thiazole can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.
Oxidation Reactions: The thiazole ring can undergo oxidation reactions to form sulfoxides or sulfones, depending on the oxidizing agents used.
Reduction Reactions: The compound can be reduced to form corresponding thiazolidines using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
- Substituted thiazoles
- Thiazole sulfoxides and sulfones
- Thiazolidines
Applications De Recherche Scientifique
Chemistry: 5-(3-Bromopropyl)-4-methyl-1,3-thiazole is used as a building block in the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound is used to study the interactions of thiazole derivatives with biological targets. It is also employed in the development of bioactive molecules with potential therapeutic applications.
Medicine: The compound is investigated for its potential use in drug discovery and development. Thiazole derivatives have shown promise in the treatment of various diseases, including cancer, bacterial infections, and inflammatory conditions.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the development of new catalysts and polymers.
Mécanisme D'action
The mechanism of action of 5-(3-Bromopropyl)-4-methyl-1,3-thiazole depends on its specific application. In general, the compound interacts with molecular targets through its thiazole ring and bromopropyl group. These interactions can involve binding to enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact molecular targets and pathways vary depending on the specific derivative and its intended use.
Comparaison Avec Des Composés Similaires
4-Methylthiazole: Lacks the bromopropyl group, making it less reactive in certain substitution reactions.
5-(3-Chloropropyl)-4-methyl-1,3-thiazole: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
5-(3-Hydroxypropyl)-4-methyl-1,3-thiazole: Contains a hydroxy group, which can participate in hydrogen bonding and other interactions.
Uniqueness: 5-(3-Bromopropyl)-4-methyl-1,3-thiazole is unique due to the presence of the bromopropyl group, which enhances its reactivity in nucleophilic substitution reactions. This makes it a versatile intermediate for the synthesis of a wide range of derivatives with diverse applications in chemistry, biology, medicine, and industry.
Propriétés
Formule moléculaire |
C7H10BrNS |
|---|---|
Poids moléculaire |
220.13 g/mol |
Nom IUPAC |
5-(3-bromopropyl)-4-methyl-1,3-thiazole |
InChI |
InChI=1S/C7H10BrNS/c1-6-7(3-2-4-8)10-5-9-6/h5H,2-4H2,1H3 |
Clé InChI |
APCNNTOKNOFMSS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC=N1)CCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




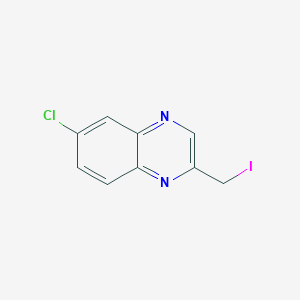
![5,10-Diphenyl-5,10-dihydroindolo[3,2-b]indole](/img/structure/B13090653.png)
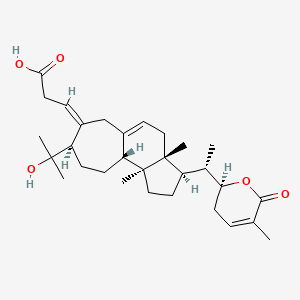

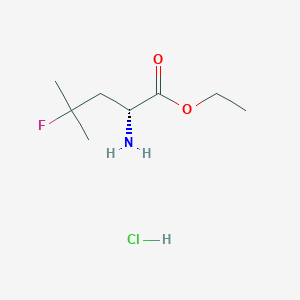
![6-Methyl-2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13090670.png)

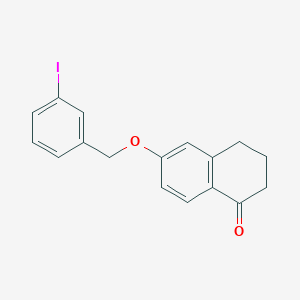
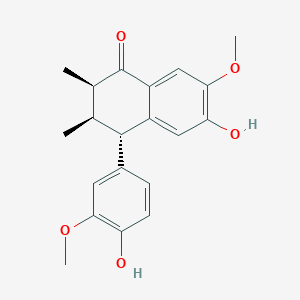
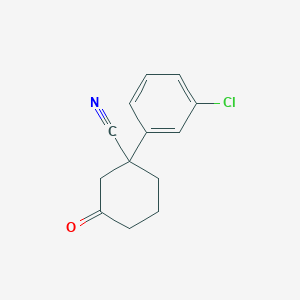
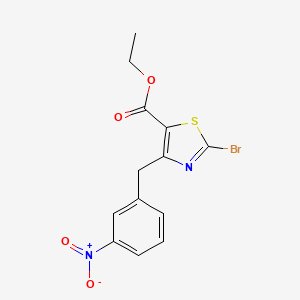
![3-Chloro-[1,1'-biphenyl]-2,4-diol](/img/structure/B13090693.png)
